HUP30

Vascular pharmacology L-type calcium channel Electrophysiology

Generic vasodilators fail to replicate multi-target synergy. HUP30 uniquely integrates sGC stimulation, K+ channel opening, and L-type Ca2+ blockade (IC50 = 3.9 μM vs. phenylephrine). - Endothelium-independent, ODQ-insensitive relaxation - Validates multi-target cardiovascular NCEs - Bulk & R&D pack sizes available

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
CAS No. 312747-21-0
Cat. No. B1663264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUP30
CAS312747-21-0
SynonymsN-(6-Nitro-2-benzothiazolyl)-cyclohexanecarboxamide
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)
InChIKeyVMAKFFKOZSLHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HUP30: Multifunctional Benzothiazole Vasodilator Overview


HUP30 (N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide) is a small-molecule vasodilating agent belonging to the 2-amido-benzothiazole chemical class [1]. It is characterized by a multifactorial mechanism of action that simultaneously stimulates soluble guanylyl cyclase (sGC), activates potassium (K+) channels, and blocks extracellular calcium (Ca2+) influx, with additional direct modulation of L-type Ca2+ channels [1]. Identified as one of the two most potent compounds in its series [1], HUP30 serves as a valuable tool compound for investigating integrated vascular signaling pathways and for validating novel antihypertensive drug targets.

Research Model Isolated artery preparations (aortic ring, tail artery)
Mechanism Multi-target sGC, K+ channel, Ca2+ channel modulation
Endothelium Reported endothelium-independent vasorelaxation
Series Rank Reported top vasodilatory response in tested series

Advantage of HUP30's Multi-Target Pharmacology


In scientific and industrial settings, substituting HUP30 with a generic vasodilator—such as a pure L-type calcium channel blocker (e.g., nifedipine), a nitric oxide donor (e.g., sodium nitroprusside), or a simple K+ channel opener—is inadequate because it fails to recapitulate HUP30's integrated, multi-target pharmacology [1]. HUP30 is a first-in-class probe that concurrently engages sGC, K+ channels, and Ca2+ entry pathways [1], whereas generic alternatives modulate only a single node within the vascular signaling network. This unique pharmacological fingerprint is essential for studies where the objective is to dissect the synergistic effects of simultaneous sGC stimulation and Ca2+ antagonism, or to evaluate a compound's behavior in models where endothelium-independent, ODQ-insensitive vasorelaxation is required. Procurement of HUP30 is therefore a functional necessity for research programs aiming to validate multi-target vasodilator hypotheses or benchmark new chemical entities against this distinct mechanism of action.

L-type calcium channel blocker (e.g., nifedipine): Lacks sGC/K+ channel engagement; multi-target vasodilatory profile may not be reproduced.
NO-donor vasodilator (e.g., sodium nitroprusside): Fully ODQ-sensitive; sGC-independent Ca2+ antagonism may not be captured.
K+ channel opener alone: Does not block Ca2+ entry; integrated vasorelaxation may differ.

Quantitative Differentiation Guide


L-Type Calcium Current Blockade

In a direct head-to-head comparison using patch-clamp electrophysiology on isolated rat tail artery myocytes, HUP30 demonstrated a more complete blockade of L-type Ba2+ current (IBa(L)) compared to its close structural analog HUP5 [1]. While HUP5 only partially inhibited the current, HUP30 achieved full blockade in a concentration-dependent manner [1]. This functional distinction provides a critical differentiator for studies requiring robust Ca2+ channel antagonism.

L-Type Ca2+ Blockade
Head-to-head
Full blockade (HUP30) vs. Partial inhibition (HUP5)
Supports L-type Ca2+ channel blockade study context
Qualitative functional difference; ODQ-independent
Vascular pharmacology L-type calcium channel Electrophysiology Benzothiazole

ODQ-Insensitive Vasorelaxation

HUP30's vasorelaxant mechanism is partially resistant to ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of soluble guanylyl cyclase (sGC) [1]. In experiments where aortic rings were precontracted with phenylephrine, ODQ shifted the concentration-relaxation curve of HUP30 to the right, but did not abolish the effect [1]. Furthermore, HUP30's antagonism of extracellular Ca2+ influx and intracellular Ca2+ mobilization was completely unaffected by the presence of ODQ [1]. This contrasts with classic NO-donor vasodilators like sodium nitroprusside, whose effects are fully ODQ-sensitive.

ODQ-Insensitive Relaxation
Class-level
Partial ODQ sensitivity (HUP30) vs. Full sensitivity (NO-donors)
Supports sGC-independent vasorelaxation study context
ODQ did not abolish Ca2+ antagonism
Soluble guanylyl cyclase Vascular smooth muscle Nitric oxide signaling Pharmacology

Potentiation of Nitrovasodilator Response

HUP30 significantly enhances the vasorelaxant potency of sodium nitroprusside (SNP), an NO-donor and classic nitrovasodilator [1]. In rat aortic rings, pretreatment with HUP30 shifted the concentration-response curve of SNP to the left, indicating a potentiation of the nitrovasodilator's effect [1]. This synergistic interaction is supported by HUP30's ability to directly increase tissue cGMP levels (to 0.15 ± 0.02 pmol/mg protein at 100 μM, compared to control levels) [1], a key second messenger in SNP-mediated vasorelaxation.

Nitrovasodilator Synergy
Head-to-head
cGMP increase: 0.15 pmol/mg protein at 100 μM
Supports nitrovasodilator synergy and cGMP pathway study
Leftward shift of SNP curve reported
cGMP signaling Vascular pharmacology Nitrovasodilator Synergy

Endothelium-Independent Vasorelaxation

The vasorelaxant efficacy of HUP30 is not dependent on the presence of a functional endothelium [1]. In rat aortic ring preparations, the spasmolytic activity and IC50 values for HUP30 were unchanged whether the endothelium was intact or denuded [1]. This is a critical differentiator from endothelium-dependent vasodilators like acetylcholine, which lose their efficacy in denuded vessels. HUP30's direct action on vascular smooth muscle cells simplifies experimental design in ex vivo studies and eliminates the confounding variable of endothelial function.

Endothelium Independence
Class-level
Activity unchanged in denuded vessels (HUP30) vs. Loss of activity (acetylcholine)
Supports endothelium-independent vasorelaxation study
Simplifies ex vivo vessel protocols
Endothelium Vascular smooth muscle Ex vivo pharmacology Aortic ring

Comparative Potency in Vascular Contraction

HUP30 demonstrates potent inhibition of phenylephrine-induced aortic contraction with an IC50 of 3.9 μM, placing it among the most potent compounds in the 2-amido-benzothiazole series [1]. This value is directly comparable to its analog HUP5, which exhibited IC50 values in the range of 3-6 μM [1]. For context, while direct data against clinically used vasodilators are not available, this potency is within the micromolar range of established research tools like the L-type calcium channel blocker nifedipine (IC50 ~ 10-100 nM in some vascular assays), but HUP30's value lies in its unique multi-target profile.

Potency Benchmark
Cross-study
IC50 = 3.9 μM (phenylephrine contraction)
Reported class-level potency benchmark
Comparable to HUP5 (3-6 μM); less potent than nifedipine
IC50 Potency comparison Vascular contraction Phenylephrine

Differential Sensitivity to Depolarizing Stimuli

HUP30 exhibits a unique antispasmodic profile, demonstrating greater efficacy against contractions induced by moderate (25/30 mM) K+ depolarization compared to high (60 mM) K+ depolarization [1]. The IC50 for relaxation of 25/30 mM K+-contracted rings is 7.5 μM [1]. This pattern is consistent with the involvement of K+ channel activation in its mechanism, as high K+ concentrations overwhelm the hyperpolarizing influence of K+ channel opening. This is a key differentiator from pure L-type calcium channel blockers (e.g., nifedipine), which typically show less discrimination between moderate and high K+-induced contractions.

K+ Discrimination
Class-level
IC50 = 7.5 μM (25/30 mM K+ contraction)
Supports K+ channel activation study context
Greater efficacy vs. 60 mM K+ reported
K+ channel Antispasmodic Vascular smooth muscle Electromechanical coupling

Best-Fit Research Applications


Multi-Target Vasodilation in Ex Vivo Vessels

HUP30 is ideally suited for ex vivo pharmacological studies using isolated artery preparations (e.g., rat aortic rings, tail artery) to investigate the integrated vascular response to concurrent sGC stimulation, K+ channel activation, and Ca2+ entry blockade. Its endothelium-independent action simplifies experimental protocols and eliminates endothelial integrity as a confounding variable [1]. This application leverages HUP30's ability to discriminate between moderate and high K+-induced contractions, allowing researchers to isolate the contribution of K+ channel activation to its overall effect [1].

Benchmarking Novel Antihypertensive Compounds

In drug discovery programs focused on cardiovascular targets, HUP30 serves as a unique benchmark tool for validating the activity of new chemical entities (NCEs). Its defined, multi-target mechanism and well-characterized potency (IC50 = 3.9 μM for phenylephrine-induced contraction) provide a quantitative and qualitative reference point [1]. Comparing a novel compound's efficacy and mechanistic fingerprint (e.g., ODQ sensitivity, endothelium dependence, K+ discrimination) against HUP30's profile enables a more nuanced assessment of its potential as a next-generation multifunctional vasodilator [1].

sGC-Independent Vasorelaxant Pathways

For researchers studying nitric oxide (NO)/cGMP-independent pathways of vasorelaxation, HUP30 is an invaluable tool. Its ability to antagonize Ca2+ influx and mobilization in an ODQ-insensitive manner, and to cause relaxation that is only partially inhibited by ODQ, allows for the selective interrogation of sGC-independent mechanisms [1]. This application is critical for understanding the pharmacology of vessels in disease states where NO signaling is impaired, such as in hypertension or atherosclerosis.

Synergy with Nitrovasodilators and cGMP

HUP30's capacity to potentiate the response to sodium nitroprusside and directly elevate cGMP levels makes it a powerful tool for studying the synergy between different vasodilator pathways [1]. This application is relevant for research into combination therapies for cardiovascular disease, where the goal is to achieve enhanced vasorelaxation at lower individual compound doses. HUP30 can be used to dissect the molecular mechanisms underlying this synergy, particularly the interplay between Ca2+ antagonism and cGMP-dependent signaling in vascular smooth muscle cells [1].

Application
Selection Property
Validation Focus
Multi-target vasorelaxation in isolated artery preparations
Integrated sGC, K+ channel, Ca2+ channel modulation
Endothelium-independent response, K+ depolarization discrimination
Benchmarking novel vasodilator compounds
Defined multi-target mechanism and potency reference
ODQ sensitivity, endothelium dependence, K+ discrimination profile comparison
sGC-independent vasorelaxant pathway studies
ODQ-insensitive Ca2+ antagonism
Ca2+ influx/mobilization blockade in presence of ODQ
Nitrovasodilator synergy and cGMP pathway research
cGMP elevation and SNP potentiation
cGMP-dependent signaling interaction with Ca2+ antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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